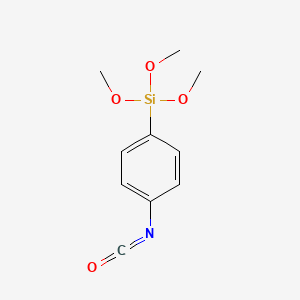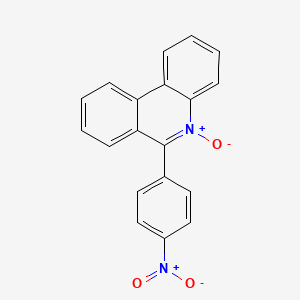![molecular formula C20H18O4S4 B14312761 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid CAS No. 110699-22-4](/img/structure/B14312761.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is an organic compound with a complex structure that includes a biphenyl backbone and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative and introduce the carbonothioylsulfanediyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl groups to thiols.
Substitution: The biphenyl backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A simpler biphenyl derivative with carboxylic acid groups.
2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains an amino group and carboxylic acid groups on the biphenyl backbone.
Biphenyl-4,4’-diboronic acid: Used in cross-coupling reactions and has boronic acid groups.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is unique due to its combination of carbonothioylsulfanediyl groups and biphenyl backbone, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
110699-22-4 |
|---|---|
Molekularformel |
C20H18O4S4 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
2-[4-[4-(1-carboxyethylsulfanylcarbothioyl)phenyl]benzenecarbothioyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H18O4S4/c1-11(17(21)22)27-19(25)15-7-3-13(4-8-15)14-5-9-16(10-6-14)20(26)28-12(2)18(23)24/h3-12H,1-2H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
GOCWBYCGOSUETM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)SC(=S)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)SC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
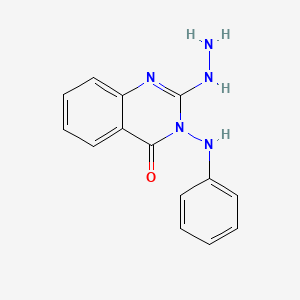
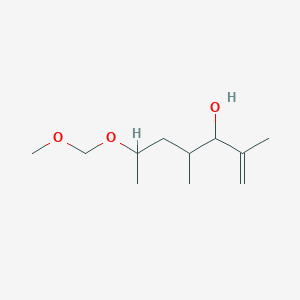
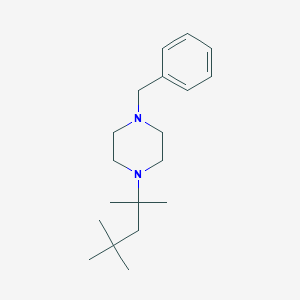
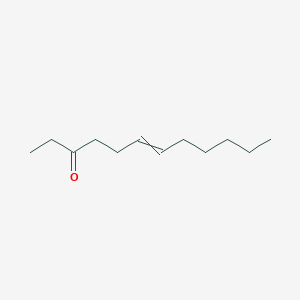
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
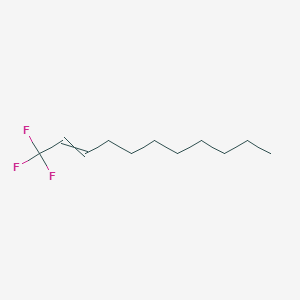
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)


![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
